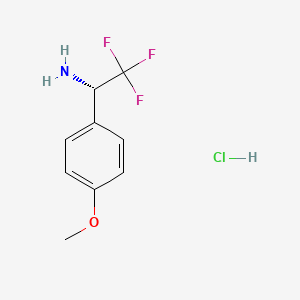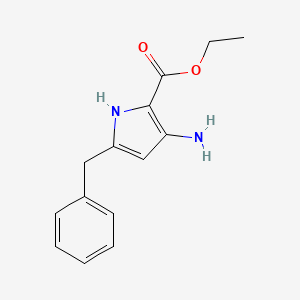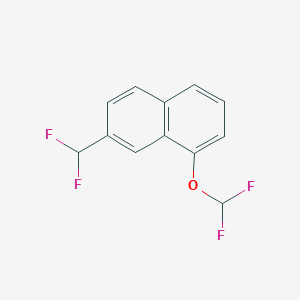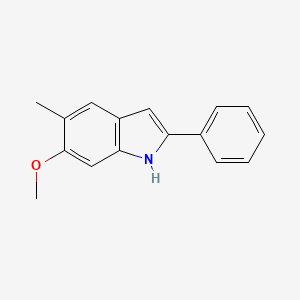
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol.
Conversion to Amine: The intermediate is then converted to the corresponding amine using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group contributes to the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Methoxyphenyl)ethylamine: A chiral amine with similar structural features but lacking the trifluoromethyl group.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-N-((S)-1-phenylethyl)ethanamine hydrochloride: Another chiral amine with additional functional groups.
Uniqueness
(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H11ClF3NO |
|---|---|
Poids moléculaire |
241.64 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |
Clé InChI |
DNCUAEBPHZKGHO-QRPNPIFTSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)





![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)

![ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)

